
2-((2-Bromophenoxy)methyl)pyridine
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Overview
Description
2-((2-Bromophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a pyridine derivative where a bromophenoxy group is attached to the pyridine ring via a methyl bridge. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
The synthesis of 2-((2-Bromophenoxy)methyl)pyridine typically involves the reaction of 2-bromophenol with 2-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
2-((2-Bromophenoxy)methyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((2-Bromophenoxy)methyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Bromophenoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-((2-Bromophenoxy)methyl)pyridine can be compared with other similar compounds, such as:
2-((2-Chlorophenoxy)methyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-((2-Fluorophenoxy)methyl)pyridine: Similar structure but with a fluorine atom instead of bromine.
2-((2-Iodophenoxy)methyl)pyridine: Similar structure but with an iodine atom instead of bromine.
Biological Activity
2-((2-Bromophenoxy)methyl)pyridine is an organic compound recognized for its unique chemical properties and potential biological activities. With the molecular formula C12H10BrNO, this pyridine derivative features a bromophenoxy group attached via a methyl bridge. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology.
The compound exhibits several chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for its biological activity. The bromine atom can be substituted by nucleophiles, facilitating interactions with biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects, including antimicrobial and anticancer activities .
Biological Activity Overview
Research indicates that this compound may possess significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microorganisms. Studies suggest that modifications in the structure can enhance or diminish this activity .
- Anticancer Potential : Compounds with similar structures have demonstrated broad-spectrum anticancer activity, indicating that this compound could be explored for its potential in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many therapeutic agents .
Case Studies and Research Findings
- Antimicrobial Studies : A study on pyridine derivatives revealed that modifications significantly affect their Minimum Inhibitory Concentration (MIC) values against bacterial strains. The MIC for some derivatives ranged from 30 to 250 µg/mL, suggesting that structural variations can lead to enhanced antimicrobial properties .
- Anticancer Activity : In a study evaluating various pyridine derivatives, certain compounds exhibited IC50 values indicating potent anticancer effects. The structural characteristics of these compounds were linked to their biological efficacy, highlighting the importance of specific substituents in enhancing activity .
- Molecular Docking Studies : Computational studies have indicated that this compound interacts favorably with target proteins involved in disease pathways. These findings suggest potential therapeutic applications in drug design, particularly for conditions such as cancer and infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated pyridine derivatives:
Properties
IUPAC Name |
2-[(2-bromophenoxy)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVLSMPTXATIRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640723 |
Source
|
Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016531-68-2 |
Source
|
Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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